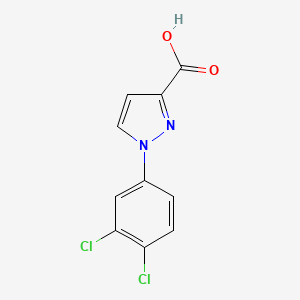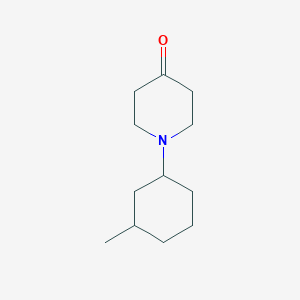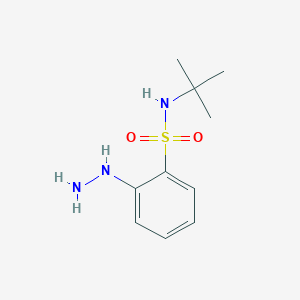
(3-Cyanophenyl)methanesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Cyanophenyl)methanesulfonohydrazide” is a chemical compound with the CAS Number: 1156132-45-4 . It has a molecular weight of 211.24 . It is also known as 3-CPSH. It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “(3-Cyanophenyl)methanesulfonohydrazide” is 1S/C8H9N3O2S/c9-5-7-2-1-3-8 (4-7)6-14 (12,13)11-10/h1-4,11H,6,10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(3-Cyanophenyl)methanesulfonohydrazide” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Derivatives : (3-Cyanophenyl)methanesulfonohydrazide and related compounds are involved in multi-component chemical reactions. For instance, a study by An, Zheng, and Wu (2014) demonstrates the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through a radical process involving intramolecular cyclization and sulfur dioxide insertion (An, Zheng, & Wu, 2014).
Photo-induced Reactions : Zhou, Xia, and Wu (2016) explored a photo-induced catalyst-free reaction involving (3-Cyanophenyl)methanesulfonohydrazide derivatives. This study highlights the generation of diverse (2-oxoindolin-3-yl)methanesulfonohydrazides under UV irradiation, demonstrating the potential for photochemical applications (Zhou, Xia, & Wu, 2016).
Complex Formation Studies : Binkowska et al. (2008) investigated the complexes formed between variants of (3-Cyanophenyl)methanesulfonohydrazide and nitrogenous bases, revealing insights into the proton transfer and ionic interactions in these compounds (Binkowska et al., 2008).
Electrochemical Behavior : Pilard et al. (2001) studied the electrochemical reduction of derivatives of (3-Cyanophenyl)methanesulfonohydrazide, contributing to an understanding of their electrogenerated radical anions and potential applications in electrochemistry (Pilard et al., 2001).
Applications in Molecular Pharmacology
Enzymatic Interactions : Research by Greenspan and Wilson (1970) on methanesulfonates, closely related to (3-Cyanophenyl)methanesulfonohydrazide, shows their interaction with acetylcholinesterase, an enzyme crucial in neurochemistry (Greenspan & Wilson, 1970).
Antibacterial Activity : A study by Özdemir et al. (2009) on methanesulfonic acid hydrazide derivatives, structurally related to (3-Cyanophenyl)methanesulfonohydrazide, assessed their antibacterial activities, suggesting potential applications in antimicrobial research (Özdemir et al., 2009).
Fluorescence Amino Acid Analysis : Lee and Drescher (1979) explored the modification of cysteine and cystine for fluorescence amino acid analysis using compounds related to (3-Cyanophenyl)methanesulfonohydrazide (Lee & Drescher, 1979).
Synthetic Chemistry and Material Science
- Cyclization Reactions : Research by Premasagar, Palaniswamy, and Eisenbraun (1981) utilized methanesulfonic acid, related to (3-Cyanophenyl)methanesulfonohydrazide, for cyclization reactions to synthesize indanones and tetralones, which are important in material science (Premasagar, Palaniswamy, & Eisenbraun, 1981).
Eigenschaften
IUPAC Name |
(3-cyanophenyl)methanesulfonohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c9-5-7-2-1-3-8(4-7)6-14(12,13)11-10/h1-4,11H,6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXSQIGYPCDPGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CS(=O)(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438676.png)
![6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B1438683.png)

![2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid](/img/structure/B1438685.png)


![{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B1438688.png)




![3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid](/img/structure/B1438694.png)

